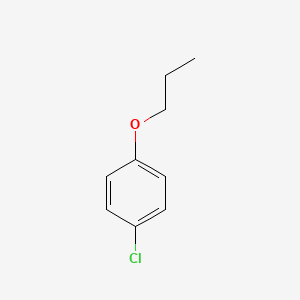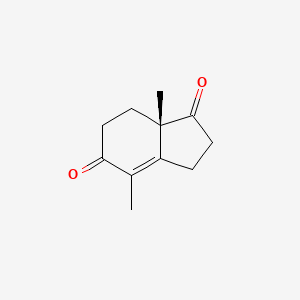
1,4-Bis(bromomethyl)-2,5-difluorobenzene
概要
説明
1,4-Bis(bromomethyl)-2,5-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of two bromomethyl groups and two fluorine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)-2,5-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2,5-difluorotoluene. The general synthetic route involves:
Bromination of 2,5-difluorotoluene: This step involves the reaction of 2,5-difluorotoluene with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the methyl positions.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Employing automated systems for purification to ensure the removal of impurities and obtain high-purity product.
化学反応の分析
Types of Reactions
1,4-Bis(bromomethyl)-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form difluorobenzene derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substituted Derivatives: Products from nucleophilic substitution include azides, thiols, and ethers.
Oxidized Products: Oxidation yields difluorobenzene derivatives with carboxyl, hydroxyl, or carbonyl groups.
Reduced Products: Reduction results in the formation of methyl-substituted difluorobenzene.
科学的研究の応用
1,4-Bis(bromomethyl)-2,5-difluorobenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the fabrication of advanced materials such as porous polymers for gas adsorption and separation.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions due to its reactivity and functional group versatility.
作用機序
The mechanism of action of 1,4-bis(bromomethyl)-2,5-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. Molecular targets and pathways include:
Nucleophilic Attack: Nucleophiles attack the bromomethyl groups, leading to the formation of new carbon-nucleophile bonds.
Electronic Effects: The presence of fluorine atoms alters the electron density on the benzene ring, impacting the compound’s reactivity in various chemical reactions.
類似化合物との比較
Similar Compounds
1,4-Bis(bromomethyl)benzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1,4-Bis(chloromethyl)-2,5-difluorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, which significantly alter the compound’s chemical behavior and applications.
Uniqueness
1,4-Bis(bromomethyl)-2,5-difluorobenzene is unique due to the combination of bromomethyl and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
特性
IUPAC Name |
1,4-bis(bromomethyl)-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAWYRSXOPBEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)CBr)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)







![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)
![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)
![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)
![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

